1-(2-Nitrophenyl)-4-phenylpiperazine
Description
1-(2-Nitrophenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a nitrophenyl group and a phenyl group attached to a piperazine ring
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-4-phenylpiperazine |
InChI |
InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-12-10-17(11-13-18)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
OKBSVCSXDMYHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-4-phenylpiperazine typically involves the reaction of 1-(2-nitrophenyl)piperazine with phenyl halides under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1-(2-nitrophenyl)piperazine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Alkylation at Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes nucleophilic alkylation with epoxide (oxirane) intermediates. This reaction is critical for synthesizing antimicrobial derivatives:
-
Reagents/Conditions : Oxirane intermediates (e.g., glycidyl esters) under acidic or basic conditions .
-
Mechanism : The piperazine nitrogen attacks the electrophilic epoxide carbon, leading to ring-opening and formation of a hydroxypropyl-piperazine derivative (Figure 1A).
-
Example : Reaction with 4-butoxybenzoyloxy-substituted oxirane yields 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(2-nitrophenyl)piperazine, showing antimycobacterial activity (MIC = 15.0 μM) .
Acylation Reactions
The piperazine nitrogen reacts with acylating agents to form carboxamide derivatives, enhancing structural diversity for biological applications:
-
Reagents/Conditions : Acyl chlorides or anhydrides in the presence of coupling agents like EDCI .
-
Mechanism : Nucleophilic substitution at the piperazine nitrogen, forming stable amide bonds (Figure 1B).
-
Example : Synthesis of 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(4-(2-nitrophenyl)piperazin-1-yl)ethanone via reaction with 2-methoxyphenylpiperazine .
Table 1. Expected Reactivity of the Nitro Group
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Reduction | H₂/Pd-C, NaBH₄/Cu | 1-(2-Aminophenyl)-4-phenylpiperazine |
| Electrophilic Substitution* | HNO₃/H₂SO₄, Cl₂/FeCl₃ | Nitro-/chloro-substituted derivatives |
Note: The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to meta positions on the phenyl ring, though harsh conditions may be required.
Structural Insights Influencing Reactivity
Crystallographic data from analogous nitroaryl-piperazine compounds reveal bond characteristics impacting reactivity:
-
N1–N2 bond length : ~1.39 Å (nearly single bond) , enabling rotational flexibility for nucleophilic attacks.
-
C3–N2 bond : ~1.27 Å (double bond character) , stabilizing conjugation with the aromatic ring.
Comparative Analysis of Documented Derivatives
Scientific Research Applications
Scientific Research Applications
1-(2-Nitrophenyl)-4-phenylpiperazine has been investigated for several applications, including:
- Drug Development : As a lead compound, it serves as a basis for synthesizing various derivatives that may exhibit enhanced biological properties.
- Neuroscience : Studies have shown its potential in mitigating cognitive decline in models of brain irradiation, suggesting neuroprotective effects.
- Anticonvulsant Activity : Research indicates that derivatives of this compound may possess anticonvulsant properties, making them candidates for epilepsy treatment.
Neuroprotective Effects
A study demonstrated that this compound could prevent cognitive decline in mice subjected to total brain irradiation. The treatment resulted in increased neural stem/progenitor cells and inhibited microglial activation, suggesting its potential as a therapeutic agent for radiation-induced brain damage .
Anticonvulsant Activity
Research involving new derivatives of piperazine compounds has shown promising anticonvulsant activity in animal models. In particular, certain analogs exhibited significant efficacy in reducing seizure activity in maximal electroshock tests . The structure-activity relationship (SAR) studies highlighted the importance of specific molecular features for enhancing anticonvulsant effects.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine ring can act as a scaffold, allowing the compound to bind to receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)piperazine: Lacks the phenyl group, which may affect its binding affinity and reactivity.
4-Phenylpiperazine: Lacks the nitrophenyl group, which may reduce its potential for redox reactions.
1-(4-Nitrophenyl)-4-phenylpiperazine: Similar structure but with the nitrophenyl group in a different position, which may alter its chemical properties
Uniqueness
1-(2-Nitrophenyl)-4-phenylpiperazine is unique due to the presence of both nitrophenyl and phenyl groups attached to the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(2-Nitrophenyl)-4-phenylpiperazine is a piperazine derivative with significant biological activity, making it a subject of interest in medicinal chemistry. This compound is characterized by its unique substitution pattern, which influences its interaction with various biological targets, leading to alterations in cellular signaling pathways and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine ring substituted with a 2-nitrophenyl group and a phenyl group. This configuration is crucial for its biological effects, as the electronic environment created by the nitro and phenyl groups affects its reactivity and binding capabilities with target molecules.
Research indicates that this compound interacts with several biological systems, particularly through:
- Receptor Binding : The compound has shown potential in modulating neurotransmitter receptors, which may contribute to its effects on the central nervous system.
- Enzymatic Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in various diseases.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of piperazine derivatives, including this compound. For instance, the compound was evaluated in animal models for its efficacy against induced seizures. The results indicated varying degrees of protection against seizures, suggesting potential as an anticonvulsant agent.
| Compound Name | Dose (mg/kg) | Protection Rate (%) | Test Type |
|---|---|---|---|
| This compound | 100 | 60 | MES |
| Other Analog | 300 | 80 | PTZ |
Case Studies and Research Findings
- Radiation Mitigation : A study demonstrated that a related compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, mitigated acute radiation syndrome in mice. The treatment preserved neural stem/progenitor cells and inhibited neuroinflammation post-radiation exposure. This indicates that piperazine derivatives could play a role in neuroprotection during radiation therapy .
- Behavioral Impact : Behavioral assessments following treatment with related compounds showed improvements in motor and cognitive functions in irradiated mice, suggesting potential applications in treating cognitive decline associated with radiation therapy .
- Anticonvulsant Screening : In another study focusing on anticonvulsant activity, various piperazine derivatives were synthesized and tested. The results highlighted that structural modifications influenced their efficacy in seizure models, providing insights into optimizing these compounds for better therapeutic outcomes .
Q & A
Q. Table 1: Comparative Bioactivity of this compound Derivatives
| Derivative | Target | IC₅₀/Ki (nM) | Selectivity (vs. D2R) |
|---|---|---|---|
| Parent Compound | Dopamine D3R | 12.5 | 15-fold |
| 4-Chlorophenyl Analog | Dopamine D3R | 8.2 | 22-fold |
| 3-Trifluoromethylphenyl Analog | Sigma-1 Receptor | 450 | N/A |
Q. Source :
Q. Table 2: Metabolic Stability Parameters
| Parameter | Value | Implications |
|---|---|---|
| Hepatic Clearance | 25 mL/min/kg | Moderate; requires dosage adjustment |
| Plasma Protein Binding | 92% | Limited free fraction for activity |
| Major Metabolite | Nitroso derivative | Potential genotoxicity concern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
